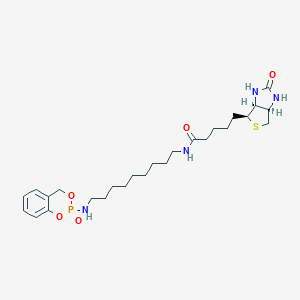

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

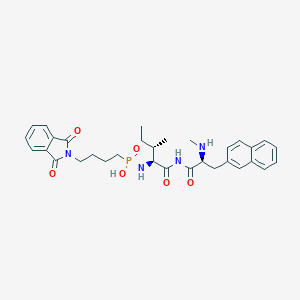

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane, also known as SPBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional reagent that can be used for labeling and detection of proteins, nucleic acids, and other biomolecules. SPBN has a cyclic phosphate group attached to salicyl alcohol, which can react with primary amines of biomolecules to form stable phosphoamide bonds. Additionally, it has a biotin moiety that can bind to streptavidin, allowing for easy detection and purification of labeled biomolecules.

Wirkmechanismus

The mechanism of action of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane involves the formation of stable phosphoamide bonds between the cyclic phosphate group of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane and the primary amines of biomolecules. This reaction is highly specific and can occur at neutral pH and room temperature. The biotin moiety of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can bind to streptavidin, which is a high-affinity protein that can be easily detected and purified.

Biochemische Und Physiologische Effekte

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It has been shown to be stable under a wide range of conditions, including high temperatures and low pH.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in lab experiments include its high specificity, stability, and ease of detection and purification. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates. The limitations of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane include its high cost and the need for specialized equipment and expertise for its synthesis and use.

Zukünftige Richtungen

There are several future directions for the use of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in scientific research. One potential application is in the development of new diagnostic tests for the detection of biomarkers in various diseases, including cancer and infectious diseases. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can also be used for the identification of new drug targets and the characterization of protein-protein interactions. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the development of new imaging techniques for the visualization of biomolecules in living cells and tissues.

Synthesemethoden

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be synthesized using a multistep process that involves the coupling of salicyl alcohol with a cyclic phosphoramidite, followed by the addition of biotinylated diamine. The final product can be purified using chromatography techniques and characterized using spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane has been widely used in scientific research for labeling and detection of biomolecules. It has been used for the detection of proteins in Western blotting, enzyme-linked immunosorbent assays (ELISA), and fluorescence microscopy. It has also been used for the labeling of nucleic acids in gel electrophoresis and DNA microarrays. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the detection of biomolecules in various biological samples, including blood, urine, and tissue extracts.

Eigenschaften

CAS-Nummer |

158040-84-7 |

|---|---|

Produktname |

1-(Saligenin cyclic phospho)-9-biotinyldiaminononane |

Molekularformel |

C26H41N4O5PS |

Molekulargewicht |

552.7 g/mol |

IUPAC-Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[9-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)amino]nonyl]pentanamide |

InChI |

InChI=1S/C26H41N4O5PS/c31-24(15-9-8-14-23-25-21(19-37-23)29-26(32)30-25)27-16-10-4-2-1-3-5-11-17-28-36(33)34-18-20-12-6-7-13-22(20)35-36/h6-7,12-13,21,23,25H,1-5,8-11,14-19H2,(H,27,31)(H,28,33)(H2,29,30,32)/t21-,23-,25-,36?/m0/s1 |

InChI-Schlüssel |

JZSQBHPKLLZQAH-NYWSWALVSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |

Synonyme |

1-(saligenin cyclic phospho)-9-biotinyldiaminononane S9B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.